molecular formula C12H14N4O2S B2991349 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(5-methylthiazol-2-yl)propanamide CAS No. 1797185-77-3

3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(5-methylthiazol-2-yl)propanamide

Cat. No.: B2991349
CAS No.: 1797185-77-3
M. Wt: 278.33
InChI Key: BSDDOMVYUIDFCD-UHFFFAOYSA-N
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Description

3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(5-methylthiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C12H14N4O2S and its molecular weight is 278.33. The purity is usually 95%.
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Scientific Research Applications

Transformations and Synthesis

Research in heterocyclic chemistry has demonstrated the versatility of pyridazine derivatives in synthesizing novel compounds. For example, the transformation of the pyrido[1,2-a]pyrazine ring system into imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and 2-oxa-6a, 10c-diazaaceanthrylenes has been described, highlighting the potential for creating a diverse range of molecular structures for various applications (Kolar et al., 1996).

Potential Biological Activities

Some studies focus on the antimicrobial activity of pyridazine derivatives. For instance, the synthesis of 3-substituted Pyridazino[3′, 4′:3, 4]pyrazolo[5, 1-c]-1,2,4-triazines and their evaluation for antimicrobial properties underscore the relevance of such compounds in developing new antimicrobial agents (El-Mariah et al., 2006).

Chemical Reactions and Derivatives

Further investigations into the synthesis of novel classes of compounds, such as 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones, reveal the chemical reactivity and potential for generating new molecules with unique properties (Koza et al., 2013).

Structural Analysis and Characterization

Synthesis and structural characterisation studies, such as those on phthalazinone derivatives, not only provide insights into the molecular architecture of these compounds but also lay the foundation for further exploration of their chemical and biological properties (Mahmoud et al., 2012).

Properties

IUPAC Name

3-(1-methyl-6-oxopyridazin-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-8-7-13-12(19-8)14-10(17)5-3-9-4-6-11(18)16(2)15-9/h4,6-7H,3,5H2,1-2H3,(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDDOMVYUIDFCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)CCC2=NN(C(=O)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.